molecular formula C13H18N4 B13360478 2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine CAS No. 769113-80-6

2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine

Numéro de catalogue: B13360478
Numéro CAS: 769113-80-6
Poids moléculaire: 230.31 g/mol
Clé InChI: ODEPTXBPHFUAIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine (CAS 769113-80-6) is a heterocyclic compound featuring a fused benzo[d]imidazo[1,2-a]imidazole core substituted with an N,N-dimethylethanamine side chain.

Propriétés

Numéro CAS

769113-80-6

Formule moléculaire

C13H18N4

Poids moléculaire

230.31 g/mol

Nom IUPAC

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C13H18N4/c1-15(2)9-10-17-12-6-4-3-5-11(12)16-8-7-14-13(16)17/h3-6H,7-10H2,1-2H3

Clé InChI

ODEPTXBPHFUAIS-UHFFFAOYSA-N

SMILES canonique

CN(C)CCN1C2=CC=CC=C2N3C1=NCC3

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine typically involves multi-step reactions starting from simpler organic molecules. One common method involves the condensation of appropriate bromoketones with formamidine acetate in liquid ammonia . This reaction forms the imidazole ring, which is then further modified to introduce the benzo and dimethylamine groups.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Brønsted acidic ionic liquids can be employed to facilitate the synthesis under milder conditions . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The presence of nitrogen atoms in the imidazole ring makes it susceptible to oxidation, forming N-oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Mécanisme D'action

The mechanism of action of 2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Molecular docking studies have shown that the compound can form stable complexes with target proteins, enhancing its biological activity .

Comparaison Avec Des Composés Similaires

Benzo[d]imidazo[1,2-a]imidazole vs. Benzo[d]imidazole Derivatives

  • Target Compound : The fused imidazo[1,2-a]imidazole system introduces a saturated dihydroimidazole ring, reducing aromaticity compared to simpler benzimidazoles. This may enhance conformational flexibility and alter binding kinetics .
  • N-(4-Arylidene)-1H-benzo[d]imidazol-2-amine Derivatives (e.g., compounds 3a–f in ): These lack the fused imidazole ring but retain the benzimidazole core. Substituents like 4-dimethylaminophenyl (3a) or anthracenyl (3c) impart distinct electronic profiles, influencing fluorescence properties or biological activity .

Imidazo[1,2-a]pyridine/Pyrazine Analogues

  • Compounds such as N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine () and KOXGEM () feature imidazo-pyridine/pyrazine skeletons. These systems exhibit planar aromaticity, contrasting with the partially saturated dihydroimidazole in the target compound. Such differences impact solubility (logP) and π-π stacking interactions .

Substituent Effects

Compound Name Core Structure Key Substituents Molecular Weight Noted Properties/Activities Reference
Target Compound (769113-80-6) Benzo[d]imidazo[1,2-a]imidazole N,N-Dimethylethanamine 285.35 g/mol Potential CNS activity (inferred)
N-(4-Dimethylaminophenyl)-1H-benzo[d]imidazol-2-amine (3a ) Benzo[d]imidazole 4-Dimethylaminophenylidene 294.35 g/mol Fluorescent properties
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI ) Imidazo[1,2-a]pyridine 4-Methoxyphenyl, nitro, aldehyde 327.29 g/mol Structural analog for crystallography
Compound 13d () Bibenzimidazole-piperazine Trimethoxyphenyl, N,N-dimethylethyl 642.65 g/mol Anticancer candidate (60.9% yield)
28 () Benzo[d]imidazole-benzodioxole Benzo[d][1,3]dioxol-5-yl, methylene 399.43 g/mol IDO1 inhibitor (84% yield)
  • Tertiary Amine Groups : The N,N-dimethylethanamine side chain in the target compound contrasts with bulkier substituents like tert-butyl () or sulfonamide groups (). Smaller amines may improve blood-brain barrier permeability, suggesting CNS applicability .
  • Electron-Withdrawing/Donating Groups : Nitro (e.g., DABTEI ), methoxy (e.g., 3e ), or trifluoromethyl () substituents modulate electronic density, affecting reactivity and target affinity .

Pharmacological and Physicochemical Insights

  • Solubility and logP: The target compound’s dimethylamino group likely enhances water solubility compared to hydrophobic analogs like DABTEI (logP ~3.5 inferred).
  • Biological Activity : Structural analogs with benzimidazole cores show anticancer (), enzyme inhibitory (), and fluorescence-based applications (). The target compound’s dihydroimidazole ring may confer unique metabolic stability or reduced toxicity .

Activité Biologique

The compound 2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine represents a novel structure within the class of benzo-imidazole derivatives. This article explores its biological activities, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H16N4C_{13}H_{16}N_4 with a molecular weight of 232.30 g/mol. Its structure features a benzo[d]imidazole core, which is known for various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that imidazole derivatives, including those similar to the target compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzo-imidazole derivatives against Mycobacterium tuberculosis (Mtb), where compounds showed IC50 values ranging from 2.03 μM to 7.05 μM against Mtb H37Ra . The selective inhibition of Mtb over non-tuberculous mycobacteria suggests a promising therapeutic potential for treating tuberculosis.

Anticancer Properties

Benzo-imidazole derivatives have also been recognized for their anticancer activities. They have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole-based compounds has been documented in several studies. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The benzo-imidazole scaffold has been associated with inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

The mechanisms by which 2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
  • Binding Affinity : Molecular docking studies suggest that these compounds can bind effectively to specific protein targets, influencing their activity and stability within biological systems .
  • Cellular Uptake : The lipophilicity of the benzo-imidazole scaffold may facilitate cellular uptake, enhancing bioavailability and therapeutic efficacy.

Case Studies

Several studies have evaluated the biological activities of related compounds:

  • Antitubercular Activity : A derivative with a similar structure demonstrated an IC50 of 0.53 μM against Mtb, highlighting the potential for developing new antitubercular agents .
  • Cytotoxicity Against Cancer Cells : Research on related benzo-imidazole compounds showed significant cytotoxicity against breast and colon cancer cell lines with IC50 values ranging from 5 to 15 μM .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.